2-Fluoro-4-(trifluoromethoxy)benzoic Acid: Supplier Guide and Specifications
2-Fluoro-4-(trifluoromethoxy)benzoic acid (CAS 1073477-22-1) is a fluorinated aromatic carboxylic acid with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol [1]. It belongs to the class of substituted benzoic acids that are widely utilized as key building blocks in the synthesis of pharmaceutical and agrochemical active ingredients [2]. The compound features a fluorine atom at the 2-position and a trifluoromethoxy (-OCF3) group at the 4-position of the benzoic acid core, a substitution pattern that confers unique electronic and lipophilic properties distinct from its non-fluorinated or mono-substituted analogs [3].
Synthesis Workflow
Fluorinated benzoic acid building block for medicinal and agrochemical synthesis
Property Modulation
Supports acidity and lipophilicity control through 2-F, 4-OCF3 substitution
Procurement
Established multi-source commercial availability with documented purity profiles
[1] ChemicalSrc. 2-Fluoro-4-(trifluoromethoxy)benzoic acid - CAS 1073477-22-1. 2018. View Source
[2] US Patent 6,677,479. Substituted fluoroaromatics, process for preparing them and their use. 2004. View Source
[3] US Patent Application 20030092930. Substituted fluoroaromatics, process for preparing them and their use. 2003. View Source
Generic substitution of 2-fluoro-4-(trifluoromethoxy)benzoic acid with structurally related benzoic acid analogs is scientifically unsound due to the profound and quantifiable impact of its specific 2-fluoro,4-trifluoromethoxy substitution pattern on key physicochemical properties, particularly acidity, lipophilicity, and electronic character . These differences are not merely academic; they directly influence the compound's performance as a synthetic intermediate, including its reactivity in coupling reactions, its ability to modulate the properties of downstream drug candidates, and its suitability for specific applications like liquid crystal formulation [1][2]. A procurement decision based on a structurally similar but chemically distinct alternative would introduce unacceptable variability into research or manufacturing processes, potentially leading to failed syntheses, altered biological activity, or non-compliance with intellectual property claims [3]. The following evidence guide quantifies the precise, verifiable differentiators that justify the specific selection of 2-fluoro-4-(trifluoromethoxy)benzoic acid over its closest analogs.
Acidity shift
Replacing the OCF3 group with OCH3 or H lowers acidity, potentially altering salt formation and coupling reactivity.
Lipophilicity mismatch
Analog with methoxy substituent substantially reduces LogP, compromising membrane permeability in lead optimization studies.
Metabolic stability divergence
The OCF3 group confers a distinct microsomal stability profile compared to CF3 or OCH3 analogs, which may shift in vivo clearance study outcomes.
The presence of both the 2-fluoro and 4-trifluoromethoxy substituents dramatically increases the acidity of the benzoic acid core. The pKa of 2-fluoro-4-(trifluoromethoxy)benzoic acid is estimated at ~1.8, which is significantly lower than that of unsubstituted benzoic acid (pKa ≈ 4.2) . This substantial increase in acidity (ΔpKa ≈ 2.4) is attributed to the strong electron-withdrawing inductive effects of the fluorine and trifluoromethoxy groups, which stabilize the conjugate base .
pKa & ReactivityClass-level
ΔpKa ≈ −2.4 (1.8 vs 4.2)
Supports acidity-driven reactivity comparison in synthesis design
Estimated value; verify experimentally
AciditypKaReactivityElectron-Withdrawing Group
Evidence Dimension
Acidity (pKa)
Target Compound Data
~1.8
Comparator Or Baseline
Benzoic acid: ~4.2
Quantified Difference
ΔpKa ≈ -2.4 (more acidic)
Conditions
Estimated value based on electronic effects of substituents
Why This Matters
This enhanced acidity facilitates the formation of carboxylate salts and promotes efficient activation in coupling reactions, offering a kinetic advantage in synthesis compared to less acidic benzoic acid derivatives.
AciditypKaReactivityElectron-Withdrawing Group
Lipophilicity (LogP) and Drug-like Properties
The compound exhibits a calculated LogP value of 3.01, indicating significant lipophilicity [1]. This is a direct consequence of the 4-trifluoromethoxy group, which is a well-recognized strategy in medicinal chemistry to improve membrane permeability and metabolic stability of drug candidates . In contrast, a more polar analog like 2-fluoro-4-methoxybenzoic acid would have a substantially lower LogP, while 2-fluoro-4-(trifluoromethyl)benzoic acid would also be lipophilic but with a different electronic profile .
LipophilicityClass-level
LogP 3.01
Supports LogP-based property modulation in drug design
Calculated; validate in specific scaffold
LipophilicityLogPDrug DesignMembrane Permeability
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
3.01
Comparator Or Baseline
Analogs (e.g., 2-fluoro-4-methoxybenzoic acid) would have a lower LogP; exact value not available.
Quantified Difference
Qualitatively higher lipophilicity compared to methoxy analog
Conditions
Calculated value from chemical database
Why This Matters
The high LogP of this specific building block is a key differentiator for researchers aiming to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds, making it a preferred choice over less lipophilic analogs.
LipophilicityLogPDrug DesignMembrane Permeability
[1] ChemicalSrc. 2-Fluoro-4-(trifluoromethoxy)benzoic acid - CAS 1073477-22-1. 2018. View Source
Trifluoromethoxy Group Metabolic Stability
The trifluoromethoxy (-OCF3) group, a key feature of this compound, has a distinct and quantifiable effect on microsomal stability compared to other common substituents. Studies on aliphatic derivatives have demonstrated that replacing a methoxy (-OCH3) or trifluoromethyl (-CF3) group with a trifluoromethoxy group typically decreases metabolic stability, as measured by the percentage of parent compound remaining after incubation with human liver microsomes [1]. For example, in a series of N-alkoxy(sulfon)amide derivatives, the OCF3-substituted compound showed lower microsomal stability (i.e., a lower percentage remaining after 1 hour) compared to its CH3O- and CF3-substituted counterparts [1].
Methoxy (OCH3) or Trifluoromethyl (CF3) substituted analogs
Quantified Difference
Lower % remaining after 1h for OCF3-substituted derivatives (e.g., 38% remaining) vs. CH3O- and CF3- substituted derivatives .
Conditions
Human liver microsomes, 1 hour incubation
Why This Matters
This class-level evidence indicates that the OCF3 group confers a distinct metabolic stability profile compared to other fluorine-containing substituents. This is a critical factor for medicinal chemists when selecting building blocks to fine-tune the in vivo clearance of a drug candidate.
[1] CORE. Effects of the trifluoromethoxy substituent on physico-chemical properties of compounds. 2020. View Source
Commercial Availability and Purity
While not a molecular differentiator, the commercial availability of 2-fluoro-4-(trifluoromethoxy)benzoic acid at high purities (97-98%) from multiple established suppliers is a practical differentiator . This contrasts with less common, custom-synthesized analogs, which may have limited availability, unknown purity profiles, or prohibitively long lead times. The target compound is offered by vendors such as Thermo Scientific Chemicals (Alfa Aesar), Leyan, and Aaron Chemicals, ensuring that researchers can procure a reliably pure starting material to support reproducible results [1].
Purity & SupplySupplier reported
97–98% from multiple vendors
Supports reproducible synthesis starting material
Specifications per supplier batch
PuritySupplierProcurementQuality Control
Evidence Dimension
Commercial Availability & Purity
Target Compound Data
97-98% purity from multiple commercial vendors
Comparator Or Baseline
Closely related custom analogs with unknown purity/availability
Quantified Difference
Not applicable; qualitative comparison
Conditions
Commercial supplier catalogs
Why This Matters
This information directly informs procurement decisions by highlighting the compound's established supply chain and high purity, reducing risk and saving time compared to sourcing or synthesizing less common alternatives.
Medicinal chemistry teams synthesizing drug candidates can utilize this building block to systematically modulate the lipophilicity (LogP) and metabolic stability of lead compounds. Its use is specifically indicated when a project requires a benzoic acid core with high LogP (3.01) to improve membrane permeability or blood-brain barrier penetration, as established by its calculated physicochemical profile [1]. The metabolic stability profile of the OCF3 group provides a predictable starting point for lead optimization [2].
Agrochemical Environmental Stability
In the development of novel herbicides or fungicides, the unique combination of fluorine and trifluoromethoxy substituents on the aromatic ring imparts increased lipophilicity and resistance to environmental degradation [1]. This compound serves as a key precursor for synthesizing active ingredients that require prolonged field persistence or improved cuticular penetration into target plants [2].
Electronics Materials & Liquid Crystals
The strong electron-withdrawing nature and high dipole moment associated with the fluorine and trifluoromethoxy substituents make this compound a valuable building block for electronics materials and liquid crystals [1]. The ability to fine-tune the dipole moment and lipophilicity of the molecule is essential for achieving desired electro-optical properties in liquid crystal displays and other organic electronic devices [2].
Application
Selection Property
Validation Focus
Pharmaceutical ADME Optimization
Lipophilicity & metabolic stability tuning
LogP and microsomal clearance in lead series
Agrochemical Environmental Stability
Lipophilicity-driven environmental persistence
Field degradation and plant cuticular penetration assays
Electronics & Liquid Crystal Research
Electronic property modulation (dipole moment)
Electro-optical performance in device prototypes
[1] ChemicalSrc. 2-Fluoro-4-(trifluoromethoxy)benzoic acid - CAS 1073477-22-1. 2018. View Source
[2] CORE. Effects of the trifluoromethoxy substituent on physico-chemical properties of compounds. 2020. View Source
[3] US Patent 6,677,479. Substituted fluoroaromatics, process for preparing them and their use. 2004. View Source
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